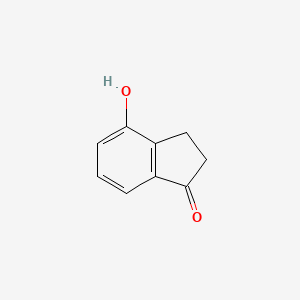

4-Hydroxy-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSCMRNFDBWFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343561 | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40731-98-4 | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-1-indanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Hydroxy-1-indanone (CAS No: 40731-98-4). This hydroxylated indanone derivative is a significant intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a fused benzene and cyclopentanone ring system with both a hydroxyl and a ketone functional group, makes it a versatile building block in medicinal chemistry.[2][3]

Chemical and Physical Properties

This compound typically appears as a white to light yellow or tan crystalline powder.[1] The presence of the hydroxyl group allows it to participate in hydrogen bonding, influencing its physical properties like melting point and solubility. The compound's reactivity is characterized by the electrophilic nature of the carbonyl group and the nucleophilic character of the hydroxyl group.

A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | |

| Molecular Weight | 148.16 g/mol | |

| Melting Point | 242-244 °C | |

| Boiling Point | 307.6 ± 31.0 °C (Predicted) | |

| Density | 1.305 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.22 ± 0.20 (Predicted) | |

| Solubility | Soluble in ethanol (25 mg/ml), DMSO, PEG300, Corn Oil. |

Chemical Structure and Identifiers

This compound is an organic compound built on an indanone framework, which consists of a benzene ring fused to a cyclopentanone ring. The hydroxyl (-OH) group is located at the 4-position of this fused ring system.

-

IUPAC Name: 4-hydroxy-2,3-dihydroinden-1-one

-

SMILES: C1(=O)C2=C(C(O)=CC=C2)CC1

-

InChI: InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2

-

InChIKey: CKSCMRNFDBWFND-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A common synthetic route involves the cyclization of an intermediate derived from dihydrocoumarin.

Method 1: Friedel-Crafts Cyclization

-

Reaction Setup: A mixture of aluminum chloride and sodium chloride is stirred and heated to 150 °C until a melt is formed.

-

Reagent Addition: Hydrogenated cinnamic acid lactone (dihydrocoumarin) is added dropwise to the molten salt mixture.

-

Reaction Conditions: The reaction temperature is increased to 200 °C and maintained with continuous stirring for 1 hour.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is slowly poured into ice water.

-

Purification: The resulting crude product is collected by filtration and purified by recrystallization to yield this compound as a solid.

Method 2: Polyphosphoric Acid Cyclization

-

Intermediate Preparation: Dihydrocoumarin is hydrolyzed using 6M hydrochloric acid by heating at 100 °C for 3-5 hours to produce an intermediate. The solid intermediate is isolated by filtration.

-

Cyclization: The intermediate undergoes a cyclization reaction with polyphosphoric acid, catalyzed by a strong acid resin, to yield this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample is dissolved in a deuterated solvent such as DMSO-d6 or CDCl₃, with tetramethylsilane (TMS) added as an internal standard.

-

¹H NMR Analysis: The proton NMR spectrum provides key structural information. For example, in CDCl₃, characteristic peaks are observed around 7.4 ppm (aromatic), 5.46 ppm (hydroxyl), and 2.6-3.1 ppm (aliphatic methylene protons). In DMSO-d6, the hydroxyl proton appears around 9.98 ppm.

-

¹³C NMR Analysis: The carbon spectrum confirms the carbon framework, with the carbonyl carbon signal appearing significantly downfield.

2. Mass Spectrometry (MS)

-

Method: Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Analysis: In ESI positive ion mode, the compound is detected as its protonated molecule [M+H]⁺ at m/z 149.5. The molecular ion peak [M]⁺ is observed at m/z 148.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.

-

Analysis: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) group of the ketone and a broad band corresponding to the hydroxyl (O-H) group. Aromatic C-H and C=C stretching vibrations are also observed.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of indanone derivatives is recognized for significant biological activities, including anticancer, antimicrobial, antiviral, and anti-Alzheimer properties. The well-known drug Donepezil, an acetylcholinesterase inhibitor for treating Alzheimer's disease, features an indanone core, highlighting the therapeutic potential of this scaffold.

The biological effects of indanone derivatives are often mediated through the modulation of key intracellular signaling pathways. For instance, the anticancer activities of some derivatives have been linked to the PI3K/Akt and MAPK/ERK pathways, which are critical regulators of cell cycle progression, apoptosis, and proliferation. The neuroprotective effects of other indanones are associated with the inhibition of acetylcholinesterase (AChE).

The diagram below illustrates a generalized representation of a signaling pathway that can be modulated by biologically active small molecules like indanone derivatives.

References

4-Hydroxy-1-indanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Hydroxy-1-indanone, a key intermediate in organic synthesis and drug discovery. This document outlines its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in various signaling pathways.

Core Chemical Identifiers and Properties

This compound, a hydroxylated derivative of 1-indanone, is a versatile chemical compound with significant applications in medicinal chemistry and materials science. Its core identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 40731-98-4 | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][3] |

| Molecular Formula | C₉H₈O₂ | |

| Appearance | White to Orange to Green powder to crystal | |

| Purity | >97% | |

| Synonyms | 2,3-dihydro-4-hydroxyinden-1-one, 4-Hydroxyindan-1-one |

Synthesis and Reactions

The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of substituted phenylpropanoic acids or related precursors. Due to its bifunctional nature, possessing both a hydroxyl and a carbonyl group, it serves as a valuable precursor for a wide range of chemical transformations.

Note: Detailed, validated experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer. The following is a generalized representation of a common synthetic approach.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid bicyclic core and functional groups allow for the construction of complex molecular architectures with diverse biological activities.

Role as a Synthetic Intermediate

The indanone scaffold is present in numerous biologically active molecules. The hydroxyl group of this compound provides a convenient handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: The utility of this compound in the drug discovery process.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is classified as a skin and eye irritant.

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US)

-

Hand Protection: Protective gloves

-

Eye Protection: Eyeshields

-

Skin and Body Protection: Appropriate protective clothing

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Recommended storage at room temperature in the continental US; may vary elsewhere. For stock solutions, storage at -20°C for one month or -80°C for six months is recommended.

This technical guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. For specific applications and detailed experimental procedures, consulting peer-reviewed literature and patents is highly recommended.

References

Spectroscopic Profile of 4-Hydroxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-1-indanone (CAS No: 40731-98-4), a key intermediate in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for compound identification, characterization, and quality control in research and development.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound (C₉H₈O₂; Molecular Weight: 148.16 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic, methylene, and hydroxyl protons. The chemical shifts can vary slightly depending on the solvent used.

| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| Phenolic Hydroxyl (-OH) | 9.98 |

| Aromatic Proton | 7.25 |

| Aromatic Proton | 7.11 |

| Aromatic Proton | 7.07 |

| Methylene Protons (-CH₂-) | 2.94 |

| Methylene Protons (-CH₂-) | 2.60 |

Table 1: ¹H NMR chemical shifts for this compound in DMSO-d₆.

¹³C NMR (Carbon-13 NMR) Data

| Carbon Type | Expected Chemical Shift (δ) (ppm) |

| Carbonyl (C=O) | 190 - 210 |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-C) | 125 - 145 |

| Aromatic (C-H) | 115 - 130 |

| Methylene (-CH₂-) | 25 - 40 |

Table 2: Predicted ¹³C NMR chemical shift ranges for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Ketone) | 1680 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight. The mass spectrum shows a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.

| m/z | Assignment |

| 148 | [M]⁺ (Molecular Ion) |

| 120 | [M-CO]⁺ |

| 91 |

Table 4: Key mass spectrometry peaks for this compound.[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 4-Hydroxy-1-indanone, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Understanding these fundamental properties is critical for its effective use in research and development, particularly in areas such as reaction optimization, formulation development, and ensuring the integrity of toxicological and pharmacological studies.

Physicochemical Properties of this compound

This compound is a hydroxylated indanone derivative.[1] Its structure, featuring both a phenolic hydroxyl group and a ketone, dictates its chemical reactivity and physical properties. The proximity of these functional groups can influence intramolecular interactions, affecting its overall characteristics.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [2] |

| Molecular Weight | 148.16 g/mol | |

| Appearance | Yellow to Brown Solid | |

| Melting Point | 242-244 °C | |

| Boiling Point | 307.6 °C at 760 mmHg | |

| LogP | 1.52110 |

Solubility Profile

The solubility of this compound is a crucial parameter for its handling and use in various experimental and manufacturing processes. Based on available data, it exhibits a distinct solubility profile, being sparingly soluble in water but showing good solubility in several organic solvents. This is consistent with its molecular structure, which contains both a polar hydroxyl group and a larger, less polar carbon skeleton.

Quantitative Solubility Data

| Solvent | Solubility | Method/Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (674.95 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | |

| Ethanol | 25 mg/mL | - | |

| Methanol | Freely soluble | - | |

| Hot Alcohol | Soluble | - | |

| Water | Practically insoluble/Slightly soluble | - | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (16.87 mM) | Clear solution | |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (16.87 mM) | Clear solution | |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (16.87 mM) | Clear solution |

Stability Profile

The chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and its compatibility with other reagents and excipients. While specific kinetic data on its degradation is limited in publicly available literature, general stability characteristics can be inferred from its chemical class and available safety data sheets.

General Stability and Storage Recommendations:

-

Chemical Stability: The compound is generally stable under recommended storage conditions.

-

Incompatibilities: It is incompatible with strong oxidizing agents.

-

Conditions to Avoid: Excessive heat and light should be avoided to prevent degradation.

-

Storage: Store at room temperature. For stock solutions, storage at -20°C for one month or -80°C for six months is recommended.

For rigorous applications, a comprehensive stability study should be conducted, including forced degradation studies to identify potential degradation products and pathways.

Experimental Protocols

Detailed, standardized protocols are necessary for accurately determining the solubility and stability of this compound. The following sections outline generalized methodologies based on standard practices for active pharmaceutical ingredients (APIs).

Solubility Determination: Shake-Flask Method

This method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After agitation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the analytical instrument's linear range.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculate the original solubility, accounting for the dilution factor.

Stability Assessment: Forced Degradation Study

Forced degradation (or stress testing) is conducted to understand the intrinsic stability of the molecule by subjecting it to conditions more severe than accelerated stability testing. This helps to identify degradation pathways and develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound (solid and in solution)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH studies

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature and humidity-controlled chambers

-

Photostability chamber

-

HPLC system with a PDA or MS detector

Procedure:

-

Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of methanol and water).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the solution to achieve a final concentration of ~0.1 N. Heat the solution (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Add NaOH to the solution to achieve a final concentration of ~0.1 N. Keep the solution at room temperature or under mild heat.

-

Oxidation: Add H₂O₂ (e.g., 3%) to the solution and keep it at room temperature.

-

Thermal Stress (Solid): Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from any degradation products.

-

Evaluation:

-

Determine the percentage of remaining this compound.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

-

Establish the likely degradation pathways.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive study of the solubility and stability of this compound.

Conclusion

This guide consolidates the currently available information on the solubility and stability of this compound. It is soluble in common organic solvents like DMSO and ethanol but has limited aqueous solubility. The compound is stable under standard room temperature conditions but is sensitive to strong oxidizing agents, excessive heat, and light. For drug development and other sensitive applications, it is imperative that researchers conduct specific, in-house studies following the detailed protocols outlined herein to establish a comprehensive solubility and stability profile under their specific experimental conditions. This will ensure the reliable and effective use of this important synthetic intermediate.

References

4-Hydroxy-1-indanone: A Technical Safety and Handling Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Hydroxy-1-indanone, a compound utilized in various research and development applications. موجز This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this chemical. All quantitative data has been summarized for clarity, and a general protocol for handling chemical spills is provided.

Section 1: Chemical and Physical Properties

This compound is a solid, appearing as a white to orange to green powder or crystals.[1][2] Key physical and chemical properties are detailed in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₂ | [2][3] |

| Molecular Weight | 148.16 g/mol | [3] |

| CAS Number | 40731-98-4 | |

| Melting Point | 242-244 °C | |

| Appearance | White to Orange to Green powder to crystal |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification, based on aggregated data, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

| GHS Classification | Hazard Class & Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Skin Irrit. 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | STOT SE 3 | Warning | H335: May cause respiratory irritation |

Source:

Section 3: Handling and Storage Precautions

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

-

Handle in a well-ventilated place, preferably under a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Wear suitable personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.

Storage:

-

Store in a well-ventilated place and keep the container tightly closed.

-

Store locked up.

-

Keep containers in a dry, cool place.

-

Incompatible materials to avoid are strong oxidizing agents.

Section 4: Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. | |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended. | |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulates filter conforming to EN 143, or a NIOSH/MSHA approved respirator. |

Section 5: First Aid and Emergency Procedures

In case of exposure, the following first-aid measures should be taken:

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention if you feel unwell. | |

| Skin Contact | Immediately wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |

Fire-Fighting Measures:

-

Suitable extinguishing agents: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Protective equipment: Wear a self-contained breathing apparatus and full protective gear.

-

Hazards: During a fire, irritating and toxic gases such as carbon monoxide and carbon dioxide may be generated.

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures:

-

Ensure adequate ventilation and wear appropriate personal protective equipment.

-

Avoid dust formation and breathing dust.

-

Sweep up the spilled material and shovel it into suitable containers for disposal.

-

Wash the spill site after material pickup is complete.

-

Do not let the product enter drains.

-

Dispose of the waste in a manner consistent with federal, state, and local regulations.

Section 7: Experimental Workflow Visualization

The following diagram illustrates a general workflow for handling a chemical spill, a critical safety protocol in any laboratory setting.

Caption: General workflow for handling a chemical spill.

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

The Multifaceted Biological Activities of 4-Hydroxy-1-indanone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 4-position, creating 4-Hydroxy-1-indanone, significantly influences its electronic properties and serves as a versatile starting point for the synthesis of a diverse array of derivatives. These compounds have demonstrated a broad spectrum of pharmacological effects, including potent anti-inflammatory, anticancer, and neuroprotective activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to facilitate further research and drug development in this promising area.

Introduction

This compound, a hydroxylated derivative of 1-indanone, has garnered significant attention in pharmaceutical research due to the diverse biological activities exhibited by its derivatives.[1][2] The presence of both a reactive ketone and a phenolic hydroxyl group within its fused ring structure allows for extensive chemical modifications, leading to the development of novel therapeutic agents.[3] Extensive studies have revealed that derivatives of the 1-indanone core are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds.[4] Furthermore, they have shown potential in the treatment of neurodegenerative diseases. This guide will delve into the key biological activities of this compound derivatives, with a focus on their anti-inflammatory, anticancer, and neuroprotective properties.

Biological Activities and Quantitative Data

The biological activities of this compound derivatives are diverse and potent. The following tables summarize key quantitative data for various analogs, highlighting their efficacy in different therapeutic areas.

Anticancer Activity

Derivatives of 1-indanone have shown significant cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis, as well as the inhibition of key signaling pathways involved in cancer progression.

| Derivative Class | Specific Compound/Modification | Biological Activity | Quantitative Data (IC50) | Target/Cell Line | Reference |

| Thiazolyl Hydrazone | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | Anticancer | 0.41 ± 0.19 µM | KM 12 (Colon Cancer) | |

| Thiazolyl Hydrazone | Various Derivatives | Anticancer | 0.41 ± 0.19 to 6.85 ± 1.44 µM | Colon Cancer Cell Lines | |

| Gallic Acid-Based | 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | Anticancer | 2.2 µM | MCF-7 (Breast Cancer) |

Anti-inflammatory Activity

Several 2-benzylidene-1-indanone derivatives, which can be synthesized from this compound, have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

| Derivative | Biological Activity | Quantitative Data (% Inhibition) | Target/Cell Line | Reference |

| 6-hydroxy-2-(4'-methoxybenzylidene)-1-indanone | Inhibition of TNF-α release | 48.6% | LPS-stimulated murine primary macrophages | |

| 6-hydroxy-2-(3',4'-dihydroxybenzylidene)-1-indanone | Inhibition of IL-6 release | 69.28% | LPS-stimulated murine primary macrophages | |

| 6-hydroxy-2-(3'-hydroxy-4'-methoxybenzylidene)-1-indanone | Inhibition of TNF-α release | 83.73% | LPS-stimulated murine primary macrophages |

Neuroprotective and Enzyme Inhibitory Activity

Indanone derivatives have been extensively investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Their neuroprotective effects are often attributed to the inhibition of key enzymes such as acetylcholinesterase (AChE) and the modulation of pathways related to neuroinflammation and oxidative stress.

| Derivative Class | Specific Compound | Biological Activity | Quantitative Data (Ki) | Target Enzyme | Reference |

| Mannich Base | Compound 9 | AChE Inhibition | 0.9820 ± 0.402 nM | Acetylcholinesterase (AChE) | |

| Mannich Base | Compound 9 | hCA I Inhibition | 46.828 ± 11.32 nM | Carbonic Anhydrase I (hCA I) | |

| Mannich Base | Compound 11 | hCA II Inhibition | 24.683 ± 6.216 nM | Carbonic Anhydrase II (hCA II) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro spectrophotometric assay is widely used to screen for AChE inhibitors.

Protocol:

-

Reagent Preparation: Prepare solutions of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Mixture: In a 96-well plate, add buffer, DTNB solution, and the test compound solution.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition. Ki values can be determined by performing the assay with varying concentrations of both substrate and inhibitor.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some indanone derivatives exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes like TNF-α and IL-6.

Caption: Inhibition of the NF-κB signaling pathway by indanone derivatives.

PI3K/Akt and MAPK/ERK Signaling Pathways in Cancer

The PI3K/Akt and MAPK/ERK pathways are crucial for cell proliferation, survival, and growth, and their dysregulation is a hallmark of cancer. Some anticancer indanone derivatives function by inhibiting these pathways, leading to reduced cancer cell viability.

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by indanone derivatives.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: General workflow for the development of this compound derivatives.

Conclusion

This compound and its derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegenerative diseases warrants further investigation. The synthetic accessibility of the 1-indanone core allows for the generation of large libraries of analogs for structure-activity relationship studies, paving the way for the development of novel and potent therapeutic agents. This technical guide provides a foundational resource for researchers to advance the exploration of this versatile chemical scaffold.

References

4-Hydroxy-1-indanone as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxy-1-indanone core is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands for a diverse range of biological targets. This bicyclic ketone, featuring a hydroxyl group on the aromatic ring, provides a unique combination of steric and electronic properties that can be readily modified to optimize pharmacological activity. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its analogs, presenting key data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid. Furthermore, derivatization, such as the Claisen-Schmidt condensation, allows for the introduction of various substituents, leading to a diverse library of analogs with distinct biological profiles.

Experimental Protocol: Synthesis of this compound

This protocol details an industrial production method for this compound starting from dihydrocoumarin.[1]

Step 1: Preparation of 3-(2-Hydroxyphenyl)propanoic acid (Intermediate 1)

-

To a 1L reactor, add 840 mL of 6M hydrochloric acid and 148 g (1.0 mol) of dihydrocoumarin.

-

Heat the reaction mixture to 100°C and maintain for 3 hours to complete the hydrolysis.

-

Cool the reaction mixture to 25°C.

-

Filter the resulting precipitate.

-

Wash the filter cake with water and dry to obtain the intermediate product as a pink solid (Yield: ~94-95%).

Step 2: Cyclization to this compound

-

In a suitable reaction vessel, add 600 mL of toluene, 133 g (0.9 mol) of the intermediate from Step 1, and 2.6 g of a strongly acidic resin.

-

With stirring, add 399 g of polyphosphoric acid in portions.

-

Heat the mixture to 115°C and maintain for 4 hours to facilitate cyclization.

-

Monitor the reaction for completion.

Experimental Protocol: Synthesis of 2-Benzylidene-4-hydroxy-1-indanone Derivatives

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation.[2]

-

Reaction Setup: In a round-bottom flask, dissolve the substituted this compound (1 equivalent) and the desired substituted benzaldehyde (1-1.2 equivalents) in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

Acidification: Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have exhibited significant potential in several key therapeutic areas. The following sections summarize the quantitative data for their anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) | Human PBMCs (TNF-α inhibition) | 0.096 | [3] |

| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) | Human PBMCs (IFN-γ inhibition) | 0.104 | [3] |

| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29 (Colon Cancer) | 0.41 ± 0.19 | [4] |

| Indanone tricyclic spiroisoxazoline derivative (9f) | MCF-7 (Breast Cancer) | 0.03 ± 0.01 | |

| Gallic acid based indanone derivative | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated immune cells.

| Compound | Assay | % Inhibition / IC50 | Reference |

| 6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-1-indanone (4d) | TNF-α inhibition (LPS-stimulated RAW 264.7 macrophages) | 83.73% | |

| 6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-1-indanone (4d) | IL-6 inhibition (LPS-stimulated RAW 264.7 macrophages) | 69.28% | |

| Indanone derivative from Fernandoa adenophylla | Heat-induced hemolysis | IC50 = 54.69 µg/mL | |

| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) | TNF-α inhibition (Human PBMCs) | IC50 = 96.29 nM | |

| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) | IFN-γ inhibition (Human PBMCs) | IC50 = 103.7 nM |

Neuroprotective Activity

The neuroprotective potential of this compound derivatives is often evaluated by their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

| Derivative Type | Specific Compound | AChE IC50 (µM) | Reference |

| Indanone-aminopropoxy benzylidenes | Compound 5c | 0.12 | |

| Indanone derivatives with piperidine linker | Compound 6a | 0.0018 | |

| Indanone derivatives with carbamate moieties | Compound 7h | 1.2 |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are a result of their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many this compound derivatives exert their anti-inflammatory effects by inhibiting this pathway.

PI3K/Akt and MAPK/ERK Signaling Pathways in Cancer and Neuroprotection

The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival, proliferation, and differentiation. Dysregulation of these pathways is common in cancer. Some this compound derivatives have been shown to modulate these pathways, leading to anticancer and neuroprotective effects.

Detailed Experimental Protocols for Biological Assays

To ensure the reproducibility and standardization of research, detailed experimental protocols for the key biological assays are provided below.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentrations.

Experimental Protocol: ELISA for TNF-α and IL-6 Inhibition

This protocol describes the Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibition of TNF-α and IL-6 production by this compound derivatives in LPS-stimulated macrophages.

-

Cell Culture and Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Prepare stock solutions of the test compounds in DMSO and dilute them to the desired final concentrations in the cell culture medium. The final DMSO concentration should be below 0.1%. Remove the existing medium and add 100 µL of the medium containing the test compounds. Incubate for 1-2 hours.

-

LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 0.5-1 µg/mL (except for the unstimulated control wells). Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell-free supernatants.

-

ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. This typically involves the following steps:

-

Coating the ELISA plate with a capture antibody.

-

Adding the collected supernatants.

-

Adding a detection antibody.

-

Adding a substrate for color development.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 values.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for drug design and development. The data and protocols presented in this guide aim to provide a solid foundation for researchers to explore the full potential of this privileged structure in addressing a range of diseases, from cancer and inflammation to neurodegenerative disorders. Further investigation into the structure-activity relationships and mechanisms of action of novel this compound analogs will undoubtedly lead to the development of next-generation therapeutics.

Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 4-Hydroxy-1-indanone in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1-indanone, a bicyclic aromatic ketone, has emerged as a versatile and highly valuable building block in the field of organic synthesis. Its unique structural features, comprising a reactive ketone, a nucleophilic hydroxyl group, and an aromatic ring amenable to substitution, provide a powerful platform for the construction of a diverse array of complex molecules. This technical guide offers an in-depth exploration of the synthetic utility of this compound, with a focus on its applications in the total synthesis of natural products, the development of novel therapeutic agents, and its emerging role in materials science. Detailed experimental protocols for key transformations, tabulated quantitative data, and visualized reaction pathways are presented to serve as a comprehensive resource for researchers in both academic and industrial settings.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. Several methods have been reported, with the intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid and a rearrangement of dihydrocoumarin being the most common approaches.

Experimental Protocol: Synthesis via Dihydrocoumarin Rearrangement[1]

This industrial-scale method involves the hydrolysis of dihydrocoumarin followed by a cyclization reaction.

Step 1: Preparation of 3-(3-hydroxyphenyl)propanoic acid

-

To a 1L reactor, add 6M hydrochloric acid (840 mL) and dihydrocoumarin (148 g, 1.0 mol).

-

Heat the reaction mixture to 100 °C and maintain for 3 hours.

-

Cool the mixture to 25 °C.

-

Filter the resulting solid, wash with water, and dry to obtain the intermediate product.

-

Yield: 94-96%[1]

-

Step 2: Cyclization to this compound

-

In a 1L reaction vessel, combine toluene (600 mL), the intermediate from Step 1 (133 g, 0.9 mol), and a strongly acidic resin (2.6 g).

-

Add polyphosphoric acid (399 g) portion-wise with stirring.

-

Heat the mixture to 115 °C and maintain for 4 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it into ice water to quench the reaction.

-

Filter the precipitate, wash with water, and dry to yield this compound.

-

Yield: 75-85%[1]

-

Applications in Total Synthesis

This compound and its derivatives serve as key intermediates in the total synthesis of various natural products, particularly those possessing the indanone core. A notable example is the synthesis of Pterosin B, a sesquiterpenoid found in bracken fern with interesting pharmacological properties.

Synthesis of Pterosin B

The synthesis of Pterosin B often involves the elaboration of a substituted indanone core, which can be derived from this compound. Key transformations include strategic methylation and the introduction of a hydroxyethyl side chain.

Medicinal Chemistry Applications

The indanone scaffold is a privileged structure in medicinal chemistry, and this compound provides a convenient entry point for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.

Donepezil Analogues for Alzheimer's Disease

A significant application of substituted indanones lies in the development of analogues of Donepezil, a leading therapeutic for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor. The this compound moiety can be modified to explore structure-activity relationships (SAR) and develop new, potent AChE inhibitors.

The general synthetic approach involves the O-alkylation of the hydroxyl group, followed by further functionalization to introduce the piperidine moiety characteristic of Donepezil.

Quantitative Data: Biological Activity of Indanone Derivatives

The following table summarizes the biological activity of selected indanone derivatives, highlighting their potential as therapeutic agents.

| Compound Class | Specific Derivative | Target | IC50 Value | Reference |

| Pterosins | Pterosin B | Sik3 | - | [2] |

| Creticolactone A | HCT-116 cells | 22.4 µM | [3] | |

| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 cells | 15.8 µM | ||

| 2-Benzylidene-1-indanone | Compound 4d | TNF-α | 83.73% inhibition | |

| Compound 8f | IL-6 | 90.12% inhibition |

Key Synthetic Transformations of this compound

The reactivity of this compound at its hydroxyl group, the α-carbon to the ketone, and the aromatic ring allows for a multitude of synthetic transformations.

O-Alkylation

The phenolic hydroxyl group can be readily alkylated under basic conditions to introduce a variety of substituents. This is a common first step in the synthesis of more complex molecules, such as Donepezil analogues.

-

To a stirred mixture of this compound (150 g) and anhydrous potassium carbonate (154 g) in DMF (1.5 L), cool the solution to 0 °C under a nitrogen atmosphere.

-

Add methyl iodide (69 mL) dropwise over 15 minutes.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Partition the mixture between methylene chloride and water.

-

Wash the organic layer with water and 2% aqueous NaOH, then dry over Na2SO4.

-

Filter and concentrate the organic layer in vacuo.

-

Recrystallize the residue from hot methanol to obtain 4-methoxy-1-indanone.

C-Alkylation

The α-protons to the carbonyl group are acidic and can be removed by a strong base to form an enolate, which can then be alkylated. This allows for the introduction of substituents at the 2-position of the indanone ring.

-

Prepare a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at -78 °C.

-

Slowly add a solution of the 1-indanone derivative to the base at -78 °C to form the enolate.

-

Add the desired alkylating agent (e.g., an alkyl halide) to the enolate solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Multicomponent Reactions

This compound can participate in multicomponent reactions, which are powerful tools for rapidly building molecular complexity. Reactions such as the Biginelli and Hantzsch syntheses, which typically involve a ketone component, can be adapted to utilize the indanone scaffold.

Applications in Materials Science

While the primary applications of this compound have been in the life sciences, its unique photophysical properties are beginning to be explored in materials science, particularly in the development of fluorescent probes. The indanone core can be functionalized to create molecules with tailored absorption and emission characteristics.

Indanone-Based Fluorescent Probes

The rigid, planar structure of the indanone system, combined with the electronic effects of the hydroxyl group and other substituents, can give rise to fluorescent molecules. By incorporating specific recognition moieties, these fluorophores can be designed as sensors for various analytes. For instance, indanone-chalcone based fluorescent probes have been developed for the detection of biologically relevant species.

Visualizing Synthetic Pathways and Biological Mechanisms

Workflow for the Synthesis of Donepezil Analogues

The following diagram illustrates a generalized workflow for the synthesis of Donepezil analogues starting from a substituted 1-indanone.

Caption: A generalized synthetic workflow for Donepezil analogues.

Signaling Pathway Inhibition by Indanone Derivatives

Certain natural products containing the indanone scaffold have been shown to inhibit specific signaling pathways implicated in disease. For example, Pterosin B has been identified as an inhibitor of the Sik3 (Salt-inducible kinase 3) signaling pathway.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Hydroxy-1-indanone

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolution of synthetic methodologies for 4-Hydroxy-1-indanone has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey from early academic explorations to modern, large-scale industrial production, offering detailed experimental protocols, comparative data, and workflow visualizations.

This compound stands as a crucial building block in medicinal chemistry, its unique structure featuring both a phenolic hydroxyl group and a ketone, making it a versatile precursor for a wide array of pharmaceutical agents. Its derivatives have shown promise in various therapeutic areas, highlighting the importance of efficient and scalable synthetic routes.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader development of indanone chemistry, which dates back to the early 20th century. While over 100 synthetic methods for the parent 1-indanone and its derivatives were documented between 1926 and 2017, the specific synthesis of the 4-hydroxy variant has its own distinct lineage.[1]

An early and notable synthesis of peri-hydroxy-indanones, including the 4-hydroxy isomer, was reported in 1956 by Hayes and Thomson. Their work provided a foundational method for accessing this class of compounds, which was crucial for subsequent research and development. The historical approach typically involved the intramolecular Friedel-Crafts cyclization of a substituted 3-phenylpropionic acid. Specifically, 3-(m-hydroxyphenyl)propanoic acid was cyclized using a strong acid catalyst like polyphosphoric acid (PPA). This method, while effective in a laboratory setting, often required harsh conditions and could lead to mixtures of isomers, necessitating careful purification.

Evolution to Modern Industrial Synthesis

The increasing demand for this compound as a pharmaceutical intermediate spurred the development of more efficient, cost-effective, and environmentally friendly synthetic methods suitable for industrial-scale production. A significant advancement in this area is the use of dihydrocoumarin as a readily available starting material. Two primary industrial routes have emerged from this precursor.

One prominent industrial method involves a high-temperature rearrangement of dihydrocoumarin in the presence of anhydrous aluminum trichloride and sodium chloride.[2] While this approach can provide the desired product in good yields, it requires very high temperatures and can be challenging to manage on a large scale.

A more recent and widely adopted industrial process is a two-step method that also begins with dihydrocoumarin. This process is characterized by its milder reaction conditions and high overall yield. The first step involves the acid-catalyzed hydrolysis of dihydrocoumarin to form the intermediate 3-(2-hydroxyphenyl)propanoic acid. This is followed by an intramolecular cyclization using polyphosphoric acid, often in the presence of a strong acid resin as a catalyst, to yield this compound.[2]

Comparative Synthesis Data

The following table summarizes the quantitative data for the historical and modern industrial syntheses of this compound, allowing for a clear comparison of their efficiencies and reaction conditions.

| Synthesis Method | Starting Material | Key Reagents | Temperature | Reaction Time | Yield |

| Historical Method (Hayes & Thomson, 1956) | 3-(m-Hydroxyphenyl)propanoic acid | Polyphosphoric acid (PPA) | Not specified | Not specified | Not specified |

| Industrial Method 1 | Dihydrocoumarin | Anhydrous Aluminum Trichloride, Sodium Chloride | 180-220°C | ~2 hours | 70-85% |

| Industrial Method 2 (Two-Step) | Dihydrocoumarin | 1. 6M Hydrochloric Acid2. Polyphosphoric Acid | 1. 100°C2. 115°C | 1. 3 hours2. 4 hours | ~88% Overall |

Detailed Experimental Protocols

Protocol 1: Historical Synthesis via Friedel-Crafts Cyclization (Conceptual)

Note: Specific experimental details from the 1956 publication by Hayes and Thomson were not available. The following is a generalized protocol based on similar polyphosphoric acid-catalyzed cyclizations of 3-arylpropionic acids.

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, 3-(m-hydroxyphenyl)propanoic acid is added to an excess of polyphosphoric acid (approximately 10 times the weight of the acid).

-

Reaction: The mixture is heated with vigorous stirring. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with stirring.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude this compound can be further purified by recrystallization from an appropriate solvent.

Protocol 2: Modern Two-Step Industrial Synthesis from Dihydrocoumarin[2]

Step 1: Hydrolysis of Dihydrocoumarin

-

Reaction Setup: A 1-liter reactor is charged with 6M hydrochloric acid (840ml) and dihydrocoumarin (148g, 1.0mol).

-

Heating: The mixture is heated to 100°C and maintained for 3 hours to complete the reaction.

-

Isolation of Intermediate: The reaction mixture is cooled to 25°C. The precipitated solid is collected by suction filtration, washed with water, and dried to afford 3-(2-hydroxyphenyl)propanoic acid. (Yield: ~94-96%).

Step 2: Cyclization to this compound

-

Reaction Setup: A 1-liter reaction vessel is charged with toluene (600ml), the intermediate from Step 1 (133g, 0.9mol), and a strongly acidic resin (2.6g).

-

Addition of Cyclizing Agent: Polyphosphoric acid (399g) is added in portions with stirring.

-

Heating: The reaction mixture is heated to 115°C and maintained for 4 hours.

-

Work-up and Isolation: The reaction is cooled, and the product is isolated and purified to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Caption: Historical synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: 4-Hydroxy-1-indanone in the Development of Alzheimer's Disease Therapeutics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-hydroxy-1-indanone as a scaffold in the synthesis of multi-target-directed ligands for the treatment of Alzheimer's disease (AD). The following sections detail the rationale, experimental protocols, and key findings related to indanone derivatives, focusing on their roles as cholinesterase inhibitors, amyloid-beta (Aβ) aggregation inhibitors, and antioxidants.

Introduction: The Multi-Target Approach in Alzheimer's Disease

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological hallmarks, including the depletion of acetylcholine (ACh), the aggregation of amyloid-beta (Aβ) peptides into senile plaques, and oxidative stress. Consequently, a multi-target-directed ligand (MTDL) approach, which involves designing single molecules capable of hitting multiple targets, is a promising strategy for developing effective AD therapeutics. The indanone scaffold, a key structural component of the approved AD drug Donepezil, serves as a valuable starting point for the design of novel MTDLs. This compound, in particular, offers a functional handle for synthetic modifications to explore structure-activity relationships and optimize therapeutic efficacy.

Rationale for this compound Derivatives as AD Therapeutics

Derivatives synthesized from the this compound core are designed to address the multifaceted nature of AD through the following mechanisms:

-

Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE), these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby improving cognitive function.

-

Amyloid-Beta Aggregation Inhibition: Many indanone derivatives have been shown to interfere with the self-assembly of Aβ peptides into neurotoxic oligomers and fibrils, a key event in AD pathogenesis.

-

Antioxidant Activity: The incorporation of moieties with radical-scavenging properties helps to counteract the oxidative stress that contributes to neuronal damage in the AD brain.

Quantitative Data Summary

The following tables summarize the biological activities of representative indanone derivatives from various studies. It is important to note that these are examples and the specific activities can vary significantly based on the substitutions on the indanone core.

| Compound Reference | Target | IC50 (nM) | Aβ Aggregation Inhibition (%) | Antioxidant Activity |

| Compound 9 [1] | AChE | 14.8 | 85.5 | Exhibited antioxidant activity |

| Compound 14 [1] | AChE | 18.6 | 83.8 | Exhibited antioxidant activity |

| Compound 7h [2][3] | AChE | 1200 | 86.8 | Good neuroprotective activity |

| Compound 7h [2] | BuChE | 300 | - | - |

Experimental Protocols

General Synthesis of Indanone Derivatives

A general synthetic scheme for the preparation of multi-target indanone derivatives often involves a Claisen-Schmidt condensation of a substituted 1-indanone with an appropriate aldehyde, followed by further modifications. While a specific, direct synthesis from this compound for a multi-target compound is not detailed in a single protocol, the following represents a generalized multi-step synthesis based on published methods.

Caption: General synthetic workflow for indanone derivatives.

Protocol:

-

Step 1: Synthesis of Chalcone Intermediate: To a solution of this compound and a substituted benzaldehyde in ethanol, an aqueous solution of a base (e.g., KOH) is added dropwise at room temperature. The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and dried to yield the chalcone intermediate.

-

Step 2: Modification of the Intermediate: The intermediate from Step 1 can undergo various reactions to introduce different functional groups. For example, a nitro group on the benzaldehyde ring can be reduced to an amine using a reducing agent like SnCl2·2H2O.

-

Step 3: Coupling to Final Product: The modified intermediate is then coupled with a pharmacophore known to have activity against a specific target. For instance, an amine-containing intermediate can be reacted with a chloroacetylated derivative of a known AChE inhibitor pharmacophore (like N-benzylpiperidine) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) under reflux to yield the final multi-target ligand.

-

Purification: The final product is purified using techniques such as column chromatography.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Caption: Workflow for the AChE inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of electric eel AChE in phosphate buffer (pH 8.0).

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

-

Prepare a solution of the chromogen, DTNB.

-

Prepare serial dilutions of the test compounds in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, test compound solution, and AChE solution to each well.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

This fluorometric assay uses Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Caption: Workflow for the Aβ aggregation inhibition assay.

Protocol:

-

Aβ1-42 Preparation:

-

Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state.

-

Remove the solvent by evaporation and resuspend the peptide in a buffer (e.g., phosphate buffer, pH 7.4) to the desired concentration.

-

-

Assay Procedure:

-

In a 96-well plate, mix the Aβ1-42 solution with different concentrations of the test compounds.

-

Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

At specified time points, add a solution of Thioflavin T to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

-

Data Analysis:

-

The percentage of inhibition of Aβ aggregation is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] × 100.

-

Antioxidant Activity Assay (DPPH Radical Scavenging Method)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.

-

The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

-

Signaling Pathways Modulated by Indanone Derivatives

The multi-target action of indanone derivatives is expected to modulate key signaling pathways implicated in AD pathogenesis, leading to neuroprotective effects.

Downstream Effects of Acetylcholinesterase Inhibition

Inhibition of AChE increases acetylcholine levels, which can activate muscarinic and nicotinic acetylcholine receptors. This activation can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which is known to promote neuronal survival and inhibit apoptosis.

Caption: AChE inhibition leading to neuroprotection via PI3K/Akt.